molecular formula C7H11N3O B13594659 2-(Methylamino)-1-(pyrazin-2-yl)ethan-1-ol

2-(Methylamino)-1-(pyrazin-2-yl)ethan-1-ol

Katalognummer: B13594659
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: JDIQNVUEXRENHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylamino)-1-(pyrazin-2-yl)ethan-1-ol is an organic compound that features a pyrazine ring substituted with a methylamino group and an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(pyrazin-2-yl)ethan-1-ol typically involves the reaction of pyrazine derivatives with methylamine and ethylene oxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-1-(pyrazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino or ethan-1-ol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine ketones, while reduction can produce pyrazine alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-1-(pyrazin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-1-(pyrazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Amino)-1-(pyrazin-2-yl)ethan-1-ol
  • 2-(Methylamino)-1-(pyridin-2-yl)ethan-1-ol
  • 2-(Methylamino)-1-(pyrimidin-2-yl)ethan-1-ol

Uniqueness

2-(Methylamino)-1-(pyrazin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazine ring and the methylamino group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

2-(methylamino)-1-pyrazin-2-ylethanol

InChI

InChI=1S/C7H11N3O/c1-8-5-7(11)6-4-9-2-3-10-6/h2-4,7-8,11H,5H2,1H3

InChI-Schlüssel

JDIQNVUEXRENHL-UHFFFAOYSA-N

Kanonische SMILES

CNCC(C1=NC=CN=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.